

Application Notes and Protocols for Formulating Beverages with Rebaudioside I

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Compound of Interest

Compound Name: Rebaudioside I

Cat. No.: B3027040

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Introduction

Rebaudioside I (Reb I) is a steviol glycoside found in the leaves of the *Stevia rebaudiana* Bertoni plant. Like other steviol glycosides, it is a natural, high-intensity, zero-calorie sweetener that can be used as a sugar substitute in various food and beverage applications. The demand for natural sweeteners is driven by increasing consumer awareness of the health implications of high sugar consumption.^[1] This document provides detailed application notes and protocols for the formulation of beverages with **Rebaudioside I**, including its physicochemical properties, stability, sensory profile, and analytical methods for its quantification. While specific data for **Rebaudioside I** is emerging, much of the existing research on closely related steviol glycosides, such as Rebaudioside A (Reb A), provides a strong foundation for its application. This document leverages available data on Reb I and supplements it with analogous data from other rebaudiosides where applicable, with all assumptions clearly noted.

Physicochemical Properties of Rebaudioside I

Understanding the physicochemical properties of **Rebaudioside I** is crucial for its effective application in beverage formulations.

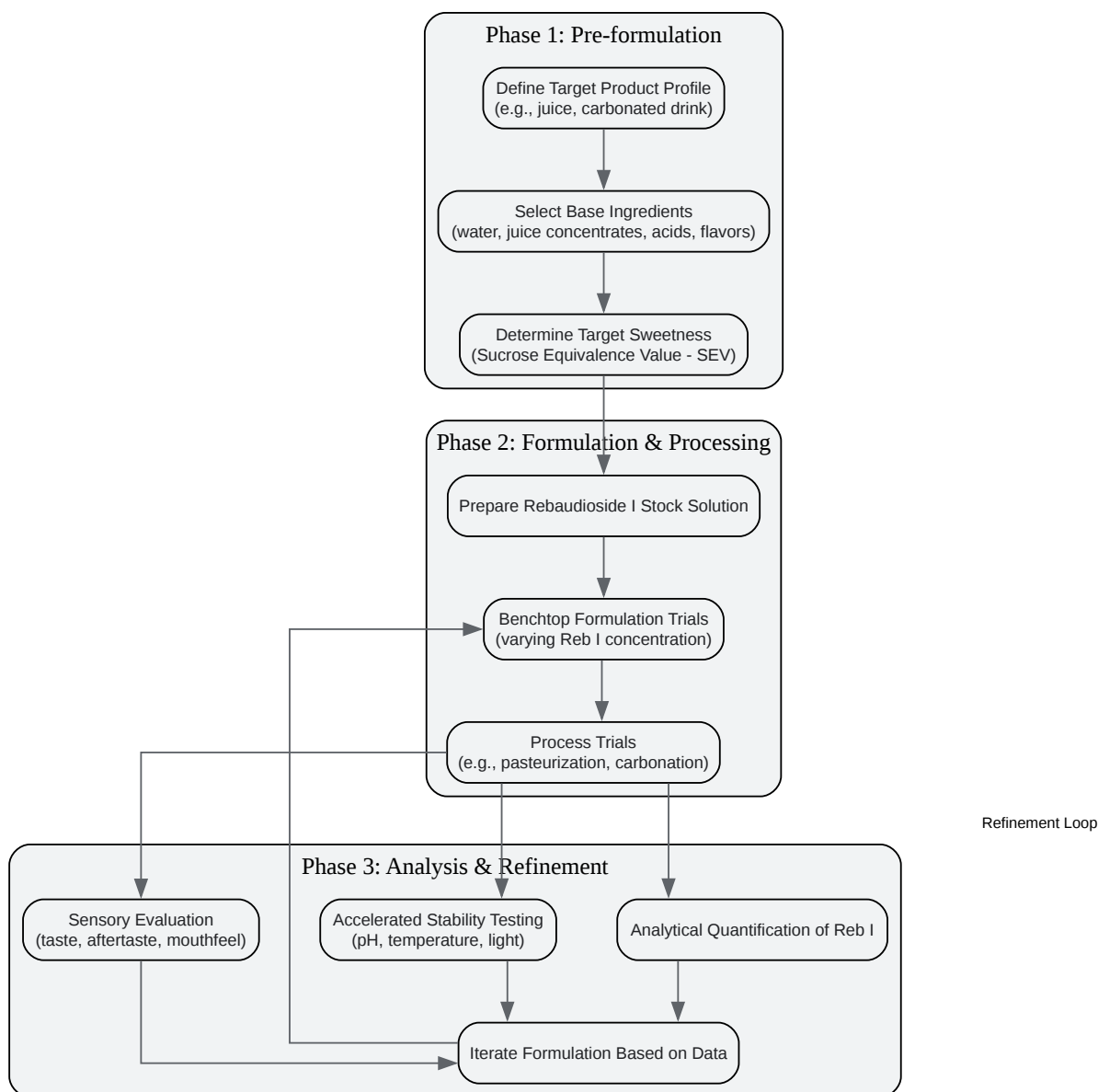
Table 1: Physicochemical Properties of **Rebaudioside I** and Related Steviol Glycosides

Property	Rebaudioside I	Rebaudioside A	Rebaudioside D	Rebaudioside M	Source(s)
Molecular Formula	C ₅₀ H ₈₀ O ₂₈	C ₄₄ H ₇₀ O ₂₃	C ₅₀ H ₈₀ O ₂₈	C ₅₆ H ₉₀ O ₃₃	[1] [2] [3]
Molecular Weight (g/mol)	1129.16	967.01	1129.16	1291.30	[1] [2] [3]
Sweetness Potency (vs. Sucrose)	Data not available	~200-400x	Data not available	~200-350x	[4] [5]
Solubility in Water at 25°C (g/L)	Data not available	Poorly soluble [6] [7] [8]	Poor (needs heating for dissolution) [9]	1.1-1.3 (amorphous) [10]	[6] [7] [8] [9] [10]
Melting Point (°C)	Data not available	~235	Data not available	Data not available	[11]

Note: Data for **Rebaudioside I** is limited. Properties of other rebaudiosides are provided for comparison and as a predictive reference.

Beverage Formulation Workflow

The following diagram illustrates a general workflow for developing a beverage formulated with **Rebaudioside I**.



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Caption: General workflow for beverage formulation with **Rebaudioside I**.

Experimental Protocols

Protocol for Preparing a Rebaudioside I Stock Solution

Objective: To prepare a concentrated stock solution of **Rebaudioside I** for use in beverage formulation trials.

Materials:

- **Rebaudioside I** powder (high purity)
- Deionized water
- Magnetic stirrer and stir bar
- Heated stirrer (optional)
- Volumetric flask
- Analytical balance

Procedure:

- Weigh the desired amount of **Rebaudioside I** powder using an analytical balance.
- Transfer the powder to a volumetric flask.
- Add approximately half the final volume of deionized water to the flask.
- Place the flask on a magnetic stirrer and begin stirring.
- If solubility is low at room temperature (as is common with other rebaudiosides), gently heat the solution on a heated stirrer to a maximum of 60-70°C to aid dissolution.^[9] Avoid boiling.
- Once the **Rebaudioside I** is completely dissolved, remove the flask from the heat and allow it to cool to room temperature.
- Add deionized water to the flask to reach the final volume mark.

- Mix the solution thoroughly by inverting the flask several times.
- Store the stock solution in a sealed, labeled container at 2-8°C.

Protocol for a Benchtop Beverage Formulation Trial

Objective: To prepare small-scale beverage formulations with varying concentrations of **Rebaudioside I** to determine the optimal sweetness level.

Materials:

- **Rebaudioside I** stock solution (from Protocol 4.1)
- Beverage base ingredients (e.g., water, juice concentrate, citric acid, flavors)
- Pipettes and graduated cylinders
- Beakers or other suitable mixing vessels
- pH meter

Procedure:

- Prepare the beverage base by combining all ingredients except for the sweetener.
- Measure the pH of the beverage base and adjust if necessary using an appropriate acidulant (e.g., citric acid).
- Aliquot the beverage base into several separate vessels.
- Using a pipette, add varying volumes of the **Rebaudioside I** stock solution to each vessel to achieve a range of target sweetness levels (e.g., corresponding to 5%, 7%, and 9% sucrose equivalence).
- Bring each formulation to the final desired volume with deionized water.
- Mix each formulation thoroughly.
- Label each formulation clearly with the corresponding **Rebaudioside I** concentration.

- Proceed to sensory evaluation (Protocol 4.4).

Protocol for Accelerated Stability Testing

Objective: To evaluate the stability of **Rebaudioside I** in a beverage formulation under accelerated conditions of temperature and light exposure.

Materials:

- Beverage formulation containing **Rebaudioside I**
- Clear and amber glass bottles or other suitable containers
- Temperature-controlled incubators
- Light exposure chamber (optional)
- HPLC system for quantification (see Protocol 4.5)

Procedure:

- Fill a series of both clear and amber glass bottles with the beverage formulation.
- Seal the bottles tightly.
- Place a set of clear and amber bottles in incubators at different temperatures (e.g., 25°C, 35°C, and 45°C).
- If a light chamber is available, place a set of clear bottles under controlled light exposure at a constant temperature.
- At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one bottle from each storage condition.
- Visually inspect the samples for any changes in color or clarity.
- Analyze the concentration of **Rebaudioside I** in each sample using HPLC (Protocol 4.5).

- Plot the concentration of **Rebaudioside I** over time for each condition to determine the degradation kinetics.

Table 2: Stability of Rebaudioside A in Different Buffer Solutions (as a proxy for **Rebaudioside I**)

pH	Buffer	Temperature (°C)	Degradation Rate	Source(s)
3	Citrate	20-30	Slow (<6% loss in 6 months)	[12]
7	Phosphate	30	Significant (up to 25% loss in 6 months)	[12]
7	Citrate	30	Relatively slow (<5% loss)	[12]
2.8-4.2	Carbonated Beverage	5-40	Greater at lower pH and higher temperature	[12]

Note: This data for Rebaudioside A suggests that **Rebaudioside I** will likely be more stable in acidic beverage formulations, particularly when using citrate buffers and storing at lower temperatures.

Protocol for Sensory Evaluation

Objective: To assess the sensory profile of beverages sweetened with **Rebaudioside I**, focusing on sweetness intensity, off-tastes, and aftertaste.

Materials:

- Beverage samples with varying **Rebaudioside I** concentrations
- Control sample (e.g., sucrose-sweetened beverage)
- Tasting glasses

- Unsalted crackers and water for palate cleansing
- Trained sensory panel

Procedure:

- Present the beverage samples, including the control, to the sensory panel in a randomized and blind manner.
- Instruct panelists to evaluate each sample for key sensory attributes such as:
 - Sweetness intensity
 - Bitterness
 - Metallic taste
 - Licorice aftertaste
 - Sweetness linger
 - Overall liking
- Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples to cleanse their palate.[\[13\]](#)
- Collect the data from the panelists.
- Analyze the data to determine the optimal concentration of **Rebaudioside I** and to identify any potential off-tastes that may need to be addressed through flavor masking or blending with other sweeteners.

Table 3: Comparative Sensory Attributes of Different Rebaudiosides (as a proxy for **Rebaudioside I**)

Attribute	Rebaudioside A	Rebaudioside D & M	Source(s)
Bitterness	Can be significant, especially at higher concentrations	Lower bitterness compared to Reb A	[14] [15]
Aftertaste	Can have a lingering sweetness and licorice-like notes	Cleaner taste profile, closer to sucrose	[16]
Overall Sweetness Quality	Good, but can have off-notes	Considered to have a more sugar-like taste	[16]

Note: Based on the trend of newer rebaudiosides having improved taste profiles, it is hypothesized that **Rebaudioside I** may have a favorable sensory profile with reduced bitterness and aftertaste compared to Rebaudioside A.

Protocol for Quantification of Rebaudioside I by HPLC

Objective: To accurately measure the concentration of **Rebaudioside I** in beverage samples.

Materials:

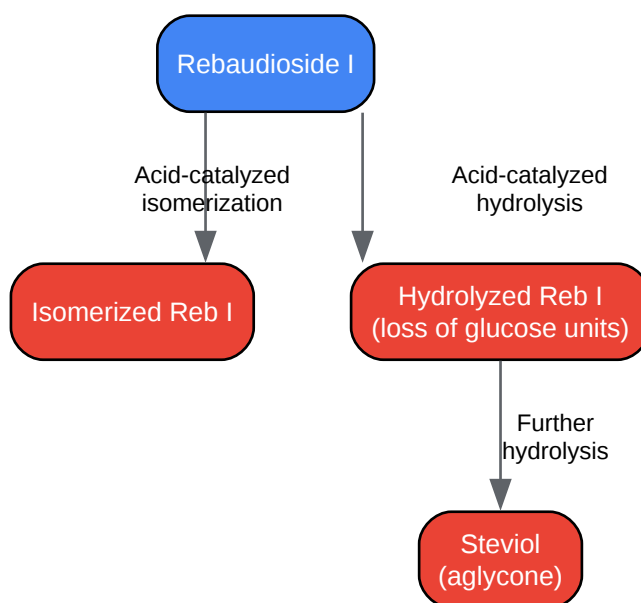
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column
- **Rebaudioside I** analytical standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or ammonium acetate (for mobile phase modification)
- Syringe filters (0.45 µm)

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **Rebaudioside I** of known concentrations in the mobile phase.
- Sample Preparation:
 - Degas carbonated beverage samples by sonication.
 - Dilute the beverage sample with the mobile phase to bring the expected concentration of **Rebaudioside I** within the range of the standard curve.
 - Filter the diluted sample through a 0.45 µm syringe filter before injection.[\[17\]](#)
- HPLC Analysis:
 - Set up the HPLC system with a C18 column.
 - The mobile phase typically consists of a gradient of acetonitrile and water, sometimes with a modifier like formic acid or ammonium acetate to improve peak shape.
 - Set the UV detector to a wavelength of approximately 210 nm.
 - Inject the standard solutions to generate a calibration curve.
 - Inject the prepared beverage samples.
- Data Analysis:
 - Identify the peak corresponding to **Rebaudioside I** based on the retention time of the standard.
 - Quantify the concentration of **Rebaudioside I** in the samples by comparing the peak area to the calibration curve.

Rebaudioside I Degradation Pathway

The degradation of steviol glycosides in acidic beverage systems is a critical consideration for product stability. The primary degradation pathways for rebaudiosides like Reb A and Reb M in acidic conditions involve isomerization and hydrolysis.[\[12\]](#)[\[18\]](#)



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Caption: Simplified degradation pathway of **Rebaudioside I** in acidic beverages.

Conclusion

Rebaudioside I holds promise as a natural, high-intensity sweetener for the beverage industry. While specific data on its performance is still emerging, the extensive knowledge base for other rebaudiosides, particularly Rebaudioside A, provides a valuable framework for its application. Successful formulation will depend on careful consideration of its solubility, stability under various processing and storage conditions, and its sensory profile. The protocols outlined in this document provide a comprehensive guide for researchers and formulators to effectively evaluate and utilize **Rebaudioside I** in the development of innovative, reduced-sugar beverages. Further research is encouraged to fully characterize the properties of **Rebaudioside I** and optimize its use in a wider range of beverage systems.

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